
N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AMP423 is a naphthyl derivative of 2-cyanoaziridine-1-carboxamide with structural similarity to the pro-oxidant anti-tumor agent imexon. AMP423 was active in SCID mice bearing 8226/S myeloma and SU-DHL-6 B-cell lymphoma tumors, with a median tumor growth delay (T-C) of 21 days (P = 0.0002) and 5 days (P = 0.004), respectively, and a median tumor growth inhibition (T/C) of 33.3% (P = 0.03) and 82% (P = 0.01), respectively. In non-tumor-bearing mice, AMP423 was not myelosuppressive.
Applications De Recherche Scientifique
Antitumor Activity : N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide derivatives have been investigated for their antitumor properties. A study by Iyengar et al. (1999) synthesized a set of 20 2-cyanoaziridine-1-carboxamides and found them active against a variety of solid and hematological tumor cells, including strains resistant to standard chemotherapeutic agents like doxorubicin and mitoxantrone. Their potency in these assays correlated with the lipophilicity of substituents, highlighting the compound's potential in cancer therapy (Iyengar et al., 1999).
Synthesis and Reactivity : Aleksandrov et al. (2017) conducted a study on the synthesis and reactivity of related compounds, focusing on N-(1-Naphthyl)furan-2-carboxamide. This research is significant for understanding the chemical properties and potential applications of N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide derivatives in various fields, including medicinal chemistry (Aleksandrov et al., 2017).
Mechanism of Action and Anti-Tumor Activity : Dorr et al. (2012) evaluated the anti-tumor activity and mechanism of action of AMP423, a naphthyl derivative of 2-cyanoaziridine-1-carboxamide. The study demonstrated that AMP423 has pro-oxidant effects similar to imexon, greater cytotoxic potency in vitro, and anti-tumor activity in hematologic tumors in vivo. This suggests the potential of such derivatives in cancer treatment (Dorr et al., 2012).
Photocycloaddition Reaction : Kohmoto et al. (2001) explored the photocycloaddition reaction of naphthyl-N-(naphthylcarbonyl)carboxamides, relevant to the study of N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide. This research provides insights into the chemical behavior of such compounds under different conditions, which is crucial for their application in various scientific domains (Kohmoto et al., 2001).
Antibacterial Evaluation : Pitucha et al. (2011) synthesized N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, including an N-(1-naphthyl) derivative, and evaluated their potential as antimicrobial agents. The study's findings contribute to the understanding of the antibacterial properties of such compounds (Pitucha et al., 2011).
Propriétés
Numéro CAS |
219501-57-2 |
|---|---|
Nom du produit |
N-(1-Naphthyl)-2-cyanoaziridine-1-carboxamide |
Formule moléculaire |
C14H11N3O |
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
2-cyano-N-naphthalen-1-ylaziridine-1-carboxamide |
InChI |
InChI=1S/C14H11N3O/c15-8-11-9-17(11)14(18)16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,9H2,(H,16,18) |
Clé InChI |
WTPBNYGXGYMXNL-UHFFFAOYSA-N |
SMILES |
C1C(N1C(=O)NC2=CC=CC3=CC=CC=C32)C#N |
SMILES canonique |
C1C(N1C(=O)NC2=CC=CC3=CC=CC=C32)C#N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>5 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AMP423; AMP-423; AMP 423. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



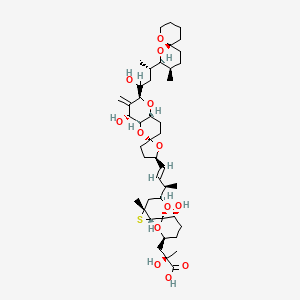
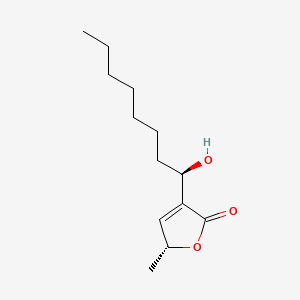
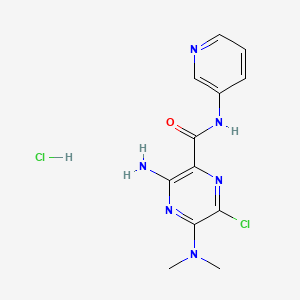

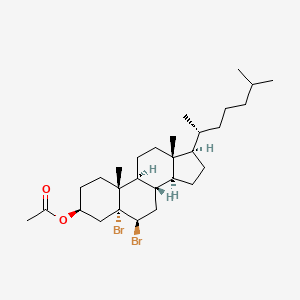
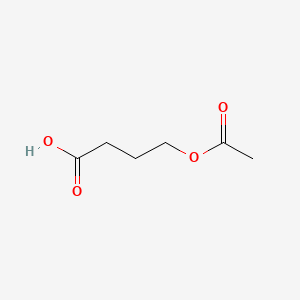
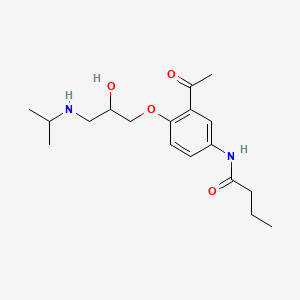
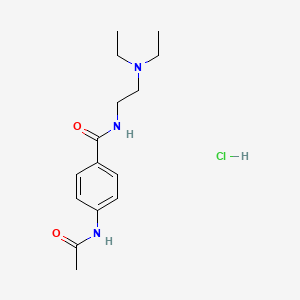
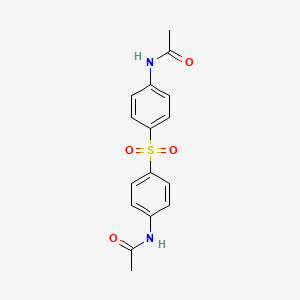
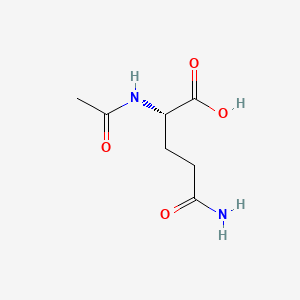
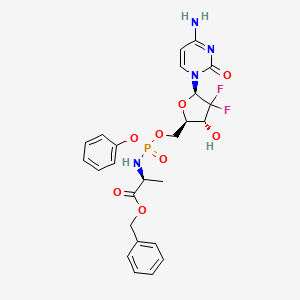
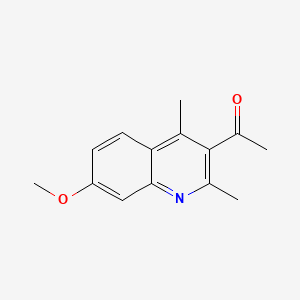
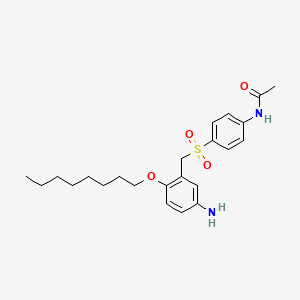
![2-(4-butoxyphenoxy)-N-(3-methoxyphenyl)-N-[2-(1-methylpiperidin-2-yl)ethyl]acetamide](/img/structure/B1665419.png)